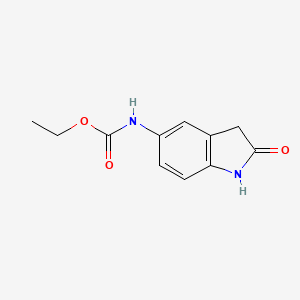

Ethyl (2-oxoindolin-5-yl)carbamate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl N-(2-oxo-1,3-dihydroindol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-16-11(15)12-8-3-4-9-7(5-8)6-10(14)13-9/h3-5H,2,6H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDAKVPAICVKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Oxoindolin 5 Yl Carbamate and Analogues

Retrosynthetic Analysis and Key Precursors for the 2-Oxoindoline Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a viable synthetic route. organic-chemistry.orgthieme-connect.descilit.com For Ethyl (2-oxoindolin-5-yl)carbamate, the analysis begins by identifying the key chemical bonds that can be disconnected based on known and reliable chemical reactions.

Two primary disconnections are evident in the structure of this compound. The first is the disconnection of the carbamate (B1207046) C–N bond, which retrosynthetically leads to the key intermediate, 5-amino-2-oxoindoline, and an ethyl carbonyl synthon, typically derived from ethyl chloroformate. The second key disconnection breaks the C2–N1 amide bond within the oxindole (B195798) ring. This step, a common strategy in indole (B1671886) and oxindole synthesis, simplifies the bicyclic system into a monosubstituted benzene (B151609) ring. This leads back to a precursor such as 2-(2-amino-5-nitrophenyl)acetic acid or a related derivative, which can be formed from even simpler starting materials like a substituted nitroaniline. This logical deconstruction highlights 5-amino-2-oxoindoline as the pivotal intermediate in the synthetic pathway.

Synthesis of the 5-Amino-2-oxoindoline Intermediate

The synthesis of the 5-amino-2-oxoindoline intermediate is a critical step, typically achieved through a two-stage process: nitration followed by reduction. The common starting material is either isatin (B1672199) or oxindole itself.

Nitration: The process often begins with the electrophilic nitration of the oxindole or isatin ring at the C5 position. This is typically accomplished using a mixture of a nitrate (B79036) salt, such as potassium nitrate (KNO₃) or sodium nitrate (NaNO₃), in concentrated sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to control the reaction and prevent side products. youtube.comlibretexts.org Alternatively, isatin can be condensed with hydroxylamine (B1172632) and chloral (B1216628) hydrate (B1144303) to form an oxime, which is then cyclized in sulfuric acid to yield 5-nitroisatin (B147319). nih.gov The resulting 5-nitro-2-oxoindoline or 5-nitroisatin serves as the direct precursor for the amino intermediate.

Reduction of the Nitro Group: The subsequent step is the reduction of the 5-nitro group to a 5-amino group. A variety of methods have been established for this transformation, offering different levels of efficiency, selectivity, and environmental impact.

Catalytic Hydrogenation: A widely used and clean method involves the catalytic hydrogenation of the 5-nitro-2-oxoindoline. This is typically performed using hydrogen gas (H₂) under pressure with a palladium on carbon (10% Pd/C) catalyst in a solvent like methanol.

Chemical Reduction: Several chemical reducing agents are effective. A common laboratory method uses tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). Other effective systems include zinc dust in the presence of ammonium (B1175870) chloride (Zn/NH₄Cl) or hydrazine (B178648) hydrate (N₂H₄·H₂O) with a catalyst such as 10% Pd/C. scispace.com The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity. thieme-connect.demdpi.com

The table below summarizes various conditions reported for the reduction of aromatic nitro compounds, which are applicable to the synthesis of 5-amino-2-oxoindoline.

| Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| H₂ / 10% Pd/C | Methanol | Room Temp. | 3 h | 47 | rsc.org |

| Hydrazine / 10% Pd/C | Water | Not specified | Not specified | High | scispace.com |

| Zn / NH₄Cl | Water | Not specified | Not specified | High | scispace.com |

| Sn / HCl | Acidic | Not specified | Not specified | High | scispace.com |

| NaBH₄ / 10% Pd/C | Water | Not specified | Not specified | High | scispace.com |

Carbamatation Strategies for this compound Formation

The final step in the synthesis of the target molecule is the formation of the ethyl carbamate group at the C5 position. This is achieved by reacting the nucleophilic 5-amino-2-oxoindoline intermediate with a suitable electrophilic reagent.

The most common and direct method for this transformation is the reaction with ethyl chloroformate (ClCO₂Et) . researchgate.net The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base. The base, often a tertiary amine like triethylamine (B128534) (Et₃N) or N-methylmorpholine (NMM), serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is often initiated at a reduced temperature (e.g., -10 °C to 0 °C) to control the reactivity of the acylating agent and then allowed to warm to room temperature. mdpi.com This method is efficient and generally provides the desired carbamate in good yield.

Classical and Modern Synthetic Routes

The construction of this compound and its analogues can be approached through various synthetic strategies, ranging from classical multi-step linear sequences to more flexible convergent approaches that allow for the generation of diverse molecular libraries.

Multi-step Convergent Synthesis Approaches

Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule separately and then joining them together in the final stages. This approach is often more efficient than a linear synthesis for creating libraries of related compounds, as different building blocks can be combined to generate a wide range of analogues. semanticscholar.orgnih.gov

For the synthesis of analogues of this compound, a convergent strategy can be employed where the 2-oxoindoline core is the central scaffold. For instance:

A variety of substituted anilines can be used to generate a library of 5-amino-2-oxoindoline precursors with different substitution patterns on the aromatic ring.

These diverse amino-oxoindoles can then be reacted with a range of chloroformates (e.g., methyl, ethyl, benzyl (B1604629) chloroformate) to produce a library of C5-carbamate analogues.

Alternatively, diversity can be introduced at the C3 position of the oxindole ring. A common intermediate, such as 5-nitroisatin, can be reacted with various aldehydes in a condensation reaction. The resulting 3-substituted-5-nitro-2-oxoindoles can then undergo reduction and carbamatation to yield a library of C3, C5-disubstituted analogues. nih.gov

This modular approach allows for the rapid generation of a large number of derivatives for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic viability of a synthetic route. Key reactions in the synthesis of oxindoles, such as the intramolecular cyclization to form the heterocyclic ring, have been the subject of extensive optimization studies.

One of the most powerful methods for constructing the 2-oxoindoline core is the palladium-catalyzed intramolecular α-arylation of α-haloacetanilides. The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The Hartwig and Buchwald groups have extensively studied this transformation.

The following table presents a summary of optimization data for a representative palladium-catalyzed oxindole synthesis.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | NaOt-Bu (1.2) | Toluene (B28343) | 100 | 88 | organic-chemistry.org |

| Pd(OAc)₂ (1) | PCy₃ (2) | NaOt-Bu (1.2) | Toluene | 80 | 96 | organic-chemistry.org |

| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (1.4) | Toluene | 100 | 85 | organic-chemistry.org |

| Pd(OAc)₂ (1) | DPEPhos (1.5) | K₃PO₄ (2.0) | Dioxane | 100 | 75 | researchgate.net |

| Pd(OAc)₂ (1) | XPhos (2) | K₂CO₃ (2.0) | t-AmylOH | 110 | 92 | researchgate.net |

| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.2) | Toluene | 100 | 65 | organic-chemistry.org |

Data compiled from representative studies on palladium-catalyzed oxindole synthesis. Conditions and substrates may vary between studies.

These studies show that sterically hindered and electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), often give the best results. The choice of base and solvent also plays a critical role, with combinations like sodium tert-butoxide in toluene being highly effective. organic-chemistry.org

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern organic synthesis increasingly focuses on the development of advanced techniques that improve efficiency and adhere to the principles of sustainable or "green" chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sjp.ac.lksjp.ac.lk

Advanced Synthetic Techniques:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. utrgv.edursc.org For the synthesis of oxindole derivatives, microwave heating can dramatically reduce reaction times from hours to minutes and often improve yields compared to conventional heating methods. For example, the condensation of isatins with active methylene (B1212753) compounds to form 3-substituted oxindoles can be performed efficiently under microwave conditions. mdpi.comnih.gov

Photocatalysis: Visible-light photocatalysis offers a mild and environmentally friendly way to generate reactive radical intermediates. chemistryviews.orgacs.org This technique has been successfully applied to the synthesis of oxindoles. For instance, the cyclization of N-arylacrylamides can be initiated by a photocatalyst (like fac-Ir(ppy)₃) under visible light irradiation, avoiding the need for high temperatures or harsh reagents. rsc.org Metal-free photochemical processes have also been developed, further enhancing the green credentials of this approach. acs.org

Sustainable Chemistry Principles:

Green Solvents: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several synthetic procedures for oxindole derivatives have been developed in water or aqueous-ethanolic mixtures, often with improved yields and simplified workups. researchgate.netresearchgate.net

Catalyst Reusability: The use of heterogeneous catalysts that can be easily recovered and reused is a key principle of sustainable chemistry. For oxindole synthesis, solid-supported catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H), have been used effectively and can be recycled multiple times without a significant loss of activity. nih.gov

Atom Economy and E-Factor: Green chemistry metrics like atom economy and the Environmental Factor (E-Factor) are used to quantify the efficiency and wastefulness of a chemical process. The E-Factor is defined as the total mass of waste produced divided by the mass of the product. rsc.orgsheldon.nl An ideal E-factor is zero. libretexts.orgrsc.org Synthetic routes are increasingly being designed and evaluated based on these metrics to identify the most sustainable options. For example, a catalytic route that minimizes the use of stoichiometric reagents will generally have a much lower E-Factor than a classical route that generates significant salt byproducts.

Catalytic Approaches in Indoline Synthesis

Catalytic methods are central to the efficient synthesis of the 2-oxindole core, which is a hydrogenated form of an indole ring. These approaches offer high yields and functional group tolerance, starting from readily available aniline (B41778) derivatives.

A prevalent strategy for forming the oxindole ring is through the intramolecular cyclization of N-aryl-α-haloacetamides. For the synthesis of the precursor to this compound, this involves the palladium-catalyzed intramolecular α-arylation of an N-(4-nitrophenyl)-2-chloroacetamide. This reaction, often referred to as the Buchwald-Hartwig amidation, utilizes a palladium catalyst with a suitable phosphine ligand to form the crucial C-C bond that closes the five-membered ring. rsc.orgorganic-chemistry.org

Table 1: Catalytic Systems for Intramolecular α-Arylation in Oxindole Synthesis

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | NaOt-Bu | Toluene | 100 | High | organic-chemistry.org |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | Good to Excellent | rsc.org |

Note: Yields are representative for the general reaction class and may vary based on the specific substrate.

Once 5-nitro-2-oxindole is synthesized, the next critical step is the catalytic reduction of the nitro group to form 5-amino-2-oxindole. Catalytic hydrogenation is the most common and efficient method for this transformation. This process typically involves heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. google.com This method is highly selective for the nitro group, leaving the oxindole core and its carbonyl group intact. Alternative, metal-free reduction methods using reagents like trichlorosilane (B8805176) have also been developed, offering a different pathway for this conversion. beilstein-journals.org

The final step is the formation of the ethyl carbamate moiety from the 5-amino-2-oxindole intermediate. While this can be achieved stoichiometrically with ethyl chloroformate, catalytic methods are being explored. japsonline.com One such approach involves the reaction of the aromatic amine with organic carbonates, such as diethyl carbonate, in the presence of Lewis acid catalysts like zinc or tin salts. google.com Another emerging catalytic route uses carbon dioxide (CO₂) as a C1 source in the presence of superbases, which can activate CO₂ for reaction with the amine. rsc.org

Green Chemistry Considerations in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and improve safety and efficiency. sjp.ac.lksjp.ac.lk

Key considerations in the synthetic route include:

Use of Catalysis: The reliance on catalytic methods for both the ring-forming and reduction steps is a significant green advantage. Catalysts are used in small quantities and can often be recycled, reducing waste compared to stoichiometric reagents. rsc.org

Atom Economy: The conversion of the 5-amino group to a carbamate offers a clear example for improving atom economy. The traditional method using ethyl chloroformate generates stoichiometric amounts of HCl as a byproduct. In contrast, catalytic reactions with diethyl carbonate produce ethanol (B145695), a less hazardous and potentially reusable byproduct. The use of CO₂ is even more atom-economical, although it may require specific catalysts and conditions. rsc.orgnih.gov

Solvent Selection: Many classic organic reactions utilize hazardous solvents. Greener approaches to oxindole synthesis favor the use of water, ethanol, or polyethylene (B3416737) glycol. sjp.ac.lkoup.com For example, the catalytic hydrogenation of 5-nitro-2-oxindole is typically performed in green solvents like ethanol or methanol. Some syntheses of oxindole derivatives have been successfully demonstrated in water, eliminating the need for volatile organic compounds (VOCs). oup.comoup.com

Energy Efficiency: Alternative energy sources can significantly reduce the carbon footprint of chemical synthesis. Microwave-assisted synthesis has been shown to accelerate organic reactions, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. sjp.ac.lk Similarly, visible-light-mediated and electrochemical methods are emerging as energy-efficient techniques for constructing complex molecules. sjp.ac.lksjp.ac.lk

Table 2: Application of Green Chemistry Principles to the Synthesis Pathway

| Synthetic Step | Traditional Method | Green Alternative | Green Advantage |

|---|---|---|---|

| Oxindole Formation | Stoichiometric base in organic solvent (e.g., DMF, Toluene) | Palladium-catalyzed cyclization in a greener solvent (e.g., Ethanol) | Reduced waste, use of a less hazardous solvent, catalytic efficiency. |

| Nitro Group Reduction | Stoichiometric metal reductants (e.g., Sn, Fe in acid) | Catalytic hydrogenation (e.g., H₂ with Pd/C) in Ethanol | High atom economy, avoids heavy metal waste, produces only water. |

| Carbamate Formation | Ethyl chloroformate with a stoichiometric base | Catalytic reaction with diethyl carbonate or CO₂ | Avoids corrosive byproducts (HCl), improves atom economy, uses a benign C1 source (CO₂). |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation or photocatalysis | Reduced reaction times, lower energy consumption, potentially milder conditions. |

By integrating these catalytic and green chemistry approaches, the production of this compound and its analogues can be made more efficient, safer, and environmentally sustainable.

Molecular and Cellular Biological Activity Investigations of Ethyl 2 Oxoindolin 5 Yl Carbamate

Target Identification and Engagement Studies (Pre-Clinical)

The oxindole (B195798) ring system is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors. The addition of a carbamate (B1207046) group at the 5-position, as seen in Ethyl (2-oxoindolin-5-yl)carbamate, can significantly influence the compound's interaction with biological targets.

Enzyme Inhibition and Activation Profiling

The primary biological targets identified for oxindole carbamate derivatives are protein kinases, a large family of enzymes that play crucial roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

Numerous studies on complex molecules containing the oxindole carbamate core have demonstrated potent inhibition of various kinases. For instance, a structurally related compound, Ethyl (Z)-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)carbamate , has been identified as a selective inhibitor of Aurora B kinase, an enzyme critical for cell division. whiterose.ac.uk This suggests that the ethyl carbamate moiety, in conjunction with the oxindole core, contributes to the specific binding and inhibition of this kinase.

The broader class of oxindole derivatives has been shown to inhibit a wide range of tyrosine kinases. For example, the well-known multi-kinase inhibitor Sunitinib , which features an oxindole core, potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT. nih.gov While Sunitinib does not have the exact ethyl carbamate side chain, its activity underscores the potential of the oxindole scaffold to be tailored for specific kinase inhibition profiles. Another related compound, SU6668 , also an oxindole derivative, inhibits VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs.

The inhibitory activity of these related compounds highlights the potential of the this compound structure as a pharmacophore for the development of novel kinase inhibitors. The data from these more complex derivatives can be used to model the potential enzyme inhibition profile of the core scaffold.

Table 1: Kinase Inhibition Profile of Structurally Related Oxindole Derivatives

| Compound | Target Kinase(s) | Reported Activity (IC50/Inhibition %) | Reference |

|---|---|---|---|

| Ethyl (Z)-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)carbamate | Aurora B | Potent Inhibition (Specific IC50 not provided in abstract) | whiterose.ac.uk |

| Sunitinib | VEGFR-2, PDGFR-β, c-KIT | Potent nM inhibition | nih.gov |

| SU6668 | VEGFR, FGFR, PDGFR | Potent inhibition | |

| Benzylideneindolon-2-one derivative (5b) | VEGFR-2, EGFR | IC50 = 6.81 ± 2.55 nM (VEGFR-2), 13.04 ± 4.07 nM (EGFR) | nih.gov |

Receptor Ligand Binding Assays

The inhibitory action of oxindole derivatives on receptor tyrosine kinases (RTKs) is a key aspect of their biological activity. While direct receptor binding assay data for this compound is not available, the extensive research on related compounds provides a strong indication of its potential targets.

Protein-Protein Interaction Modulation

While the primary mechanism of action for most oxindole-based inhibitors is the direct inhibition of kinase activity, there is emerging evidence that these compounds can also modulate protein-protein interactions (PPIs). For instance, some kinase inhibitors have been shown to disrupt the formation of signaling complexes, which can be an important downstream consequence of kinase inhibition.

Although no specific studies on the modulation of PPIs by this compound have been reported, this remains a plausible mechanism of action, secondary to its potential kinase inhibitory effects.

Intracellular Signaling Pathway Modulation

By inhibiting key kinases, oxindole carbamate derivatives can profoundly impact various intracellular signaling pathways that are critical for cell growth, survival, and proliferation.

Kinase Pathway Alterations

The most direct consequence of the enzymatic inhibition described above is the alteration of kinase signaling pathways. The inhibition of RTKs like VEGFR and PDGFR by oxindole derivatives directly impacts the downstream RAS-RAF-MEK-ERK and PI3K-Akt signaling cascades. These pathways are central to regulating cell proliferation, survival, and angiogenesis.

For example, the inhibition of VEGFR-2 by Sunitinib blocks the signaling initiated by vascular endothelial growth factor, a key driver of angiogenesis. nih.gov This leads to a reduction in tumor vascularization and growth. Similarly, the inhibition of Aurora B kinase by Ethyl (Z)-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)carbamate would lead to defects in chromosome segregation and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells. whiterose.ac.uk

Transcription Factor Regulation Studies

The modulation of kinase signaling pathways ultimately leads to changes in the activity of various transcription factors, which control the expression of genes involved in cellular processes.

Some carbamate compounds have been shown to affect the Nrf2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress. researchgate.netnih.gov While the direct effect of this compound on Nrf2 has not been investigated, this represents a potential area of its biological activity.

More directly related to kinase inhibition, the downstream effects of blocking pathways like RAS-RAF-MEK-ERK include the altered activity of transcription factors such as c-Myc and AP-1. These transcription factors regulate the expression of genes essential for cell cycle progression and proliferation. Therefore, it is highly probable that the this compound scaffold, through its potential kinase inhibitory activity, can indirectly modulate the function of these and other critical transcription factors.

Apoptotic Pathway Induction in Specific Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Research on various 2-oxoindoline derivatives has demonstrated their ability to trigger apoptotic pathways in cancer cells. For instance, a related compound, Ethyl (Z)-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)carbamate, has been shown to induce both apoptosis and necrosis in MDA-MB-468 breast cancer cells. Current time information in Bangalore, IN. This suggests that the core 2-oxoindoline structure, which this compound shares, can be functionalized to effectively trigger cell death pathways in cancer. The precise molecular mechanisms, including the specific caspases and signaling molecules involved, can vary depending on the specific derivative and the cell line being studied.

Phenotypic Screening in Research Models (Non-Clinical)

Phenotypic screening assays are crucial for identifying the functional effects of a compound on cells. For potential anticancer agents, these assays typically assess the compound's impact on cell proliferation, migration, and the formation of new blood vessels (angiogenesis).

Cell Proliferation and Viability Assays

A fundamental characteristic of cancer is uncontrolled cell proliferation. Therefore, a primary goal in the development of anticancer drugs is to inhibit this process. Studies on various 2-oxoindoline derivatives have consistently shown their ability to inhibit the proliferation of a wide range of cancer cell lines.

For example, the aforementioned Ethyl (Z)-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)carbamate demonstrated potent antiproliferative activity against MDA-MB-468 breast cancer cells with an IC50 value of 32.6 ± 9.9 nM. Current time information in Bangalore, IN. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This highlights the potential for 2-oxoindoline carbamate derivatives to be highly effective at halting cancer cell growth.

Table 1: Antiproliferative Activity of a Related 2-Oxoindoline Derivative

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Ethyl (Z)-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)carbamate | MDA-MB-468 | 32.6 ± 9.9 | Current time information in Bangalore, IN. |

Cell Migration and Invasion Studies

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. The 2-oxoindoline scaffold has been incorporated into compounds designed to inhibit these processes. While specific data on this compound is not available, the general class of compounds has shown promise in this area. For instance, some sulfonamide hybrids incorporating a dithiocarbamate (B8719985) moiety have been shown to inhibit the migration of bladder cancer cells. uva.es

Angiogenesis Modulation in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, as it supplies the tumor with necessary nutrients and oxygen. The 2-oxoindoline core is a key feature of several well-known angiogenesis inhibitors, such as Sunitinib. These inhibitors typically function by targeting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which play a crucial role in the angiogenic signaling cascade. The ability of 2-oxoindoline derivatives to inhibit angiogenesis has been demonstrated in various in vitro models, such as the tube formation assay. While direct evidence for this compound is lacking, the established anti-angiogenic properties of the 2-oxoindoline class of compounds suggest this as a potential area of activity for this molecule as well.

Structure Activity Relationship Sar Studies and Rational Design of Ethyl 2 Oxoindolin 5 Yl Carbamate Derivatives

Design Principles for Analog Synthesis

The synthesis of analogs of ethyl (2-oxoindolin-5-yl)carbamate is guided by systematic modifications at three key positions: the nitrogen atom of the indolin-2-one core, the ethyl carbamate (B1207046) moiety, and the aromatic ring.

The nitrogen atom at position 1 of the indolin-2-one ring is a common site for chemical modification to explore its impact on biological activity. Introducing substituents at this position can alter the molecule's steric and electronic properties, as well as its interaction with target proteins.

For instance, in a series of 1-benzyl-2-indolinones designed as acetylcholinesterase (AChE) inhibitors, benzyl (B1604629) substitution at the N-1 position was found to significantly enhance both potency and selectivity. tandfonline.com This suggests that a bulky aromatic group at this position can favorably occupy a specific binding pocket in the enzyme. Further studies on 2-oxoindoline-based acetohydrazides as potential anticancer agents involved the introduction of an acetohydrazide moiety at the N-1 position, leading to compounds with notable cytotoxicity against various cancer cell lines. researchgate.net The synthesis of these analogs typically involves the reaction of the parent 2-oxoindoline with appropriate electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.

The ethyl carbamate group at the 5-position of the indolinone ring is another critical determinant of biological activity. Modifications to this group can influence hydrogen bonding interactions, solubility, and metabolic stability. Research on related carbamate derivatives has shown that altering the ester or the amine portion of the carbamate can lead to significant changes in activity. researchgate.net For example, replacing the ethyl group with other alkyl or aryl substituents can modulate the lipophilicity and steric bulk of the molecule.

Furthermore, the carbamate nitrogen can be part of a more complex substituent, or the entire carbamate group can be replaced by bioisosteres such as ureas, thioureas, or sulfonamides to explore different interaction patterns with the target. tandfonline.comias.ac.in

The aromatic ring of the indolinone core provides a scaffold for introducing various substituents that can fine-tune the electronic and steric properties of the molecule. Halogenation, for example, is a common strategy to enhance binding affinity. In the design of progesterone (B1679170) receptor modulators, the introduction of a fluorine atom at the 7-position of the oxindole (B195798) ring was a key modification in the development of a potent antagonist. acs.org

Impact of Structural Changes on Biological Potency and Selectivity

The rational design and synthesis of this compound derivatives are ultimately aimed at improving their biological profile. The structural modifications discussed above have a direct impact on the potency (the concentration of the compound required to produce a specific effect) and selectivity (the compound's ability to interact with a specific target over others) of these molecules.

For example, in the development of acetylcholinesterase inhibitors, specific substitutions on the benzyl group at the N-1 position of 1-benzyl-2-indolinones led to compounds that were approximately twofold more potent and over twelvefold more selective for acetylcholinesterase compared to the standard drug donepezil. tandfonline.com

| Compound ID | N-1 Substitution | R-group on Benzyl | AChE Ki (μM) | Selectivity Index (SI) |

| 6h | Benzyl | 4-OH | 0.22 | 26.22 |

| 6i | Benzyl | 4-OCH3 | 0.24 | 25.83 |

| 6k | Benzyl | 3,4-di-OH | 0.22 | 28.31 |

| 6n | Benzyl | 3-OH, 4-OCH3 | 0.21 | 27.14 |

| Donepezil | - | - | 0.41 | 2.12 |

In another study focusing on antitumor agents, the introduction of different aryl groups on an acetohydrazide side chain at the N-1 position of the 2-oxoindoline core resulted in varying levels of cytotoxicity. Specifically, compounds with a 4-chlorophenyl or a 4-bromophenyl group exhibited superior activity against several cancer cell lines. researchgate.net

| Compound ID | Arylidene Group at N-1 Acetohydrazide | SW620 IC50 (µM) | PC-3 IC50 (µM) | NCI-H23 IC50 (µM) |

| 4f | 4-Chlorophenyl | 6.2 | 8.5 | 7.1 |

| 4h | 4-Bromophenyl | 5.9 | 7.8 | 6.5 |

| 4n | 3,4-Dichlorophenyl | 4.5 | 6.1 | 5.2 |

| 4o | 4-Trifluoromethylphenyl | 3.8 | 5.2 | 4.3 |

| 4p | 2,4-Dichlorophenyl | 4.1 | 5.8 | 4.9 |

| PAC-1 | - | 15.2 | 20.1 | 18.5 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.

For indolinone-based inhibitors of various kinases, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. acs.orgalliedacademies.org These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For instance, a 3D-QSAR study on indolinone derivatives as PDK1 inhibitors resulted in highly predictive CoMFA and CoMSIA models, indicating that both steric and electrostatic fields are crucial for inhibitory activity. acs.org

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target.

For various indolinone derivatives, pharmacophore models have been developed to guide the design of new inhibitors. bohrium.comresearchgate.net For example, a ligand-based pharmacophore model for α-synuclein aggregation inhibitors identified two hydrogen-bond acceptors, one hydrophobic group, and two aromatic rings as key features for activity. bohrium.com This model was then used to design novel indolinone derivatives with improved inhibitory potential. These computational approaches, in conjunction with traditional SAR studies, provide a robust framework for the rational design of novel and potent drug candidates based on the this compound scaffold.

Conformational Analysis and Bioisosteric Replacements

The spatial arrangement of a molecule and the electronic properties of its functional groups are pivotal in determining its interaction with biological targets. For derivatives of this compound, understanding the conformational preferences of the oxindole core and the carbamate side chain, as well as exploring bioisosteric replacements, are crucial steps in the rational design of new therapeutic agents.

Conformational Analysis

The conformation of this compound is primarily dictated by the rotational barriers around the C-N bond of the carbamate group and the bond connecting it to the oxindole ring. The carbamate functionality itself imposes a degree of conformational restriction due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a planar or near-planar arrangement. This delocalization leads to a significant energy barrier for rotation around the C-N bond, giving rise to syn and anti conformations.

While specific experimental data on the conformational analysis of this compound is not extensively available, studies on related N-aryl carbamates provide valuable insights. The rotational barrier of the C-N bond in carbamates can be influenced by the electronic nature of the aryl substituent. For instance, electron-withdrawing groups on the aromatic ring can increase the rotational barrier. rsc.org

Computational studies on similar structures, such as Boc-carbamate monomers, have shown that carbamates are generally more rigid than their amino acid counterparts, which is attributed to the extended delocalization of π-electrons along the backbone. nih.gov These studies, often employing a combination of spectroscopic techniques (IR, VCD, NMR) and density functional theory (DFT) calculations, help in elucidating the preferred conformations in different environments. nih.govmdpi.com The planarity of the oxindole ring system itself is a key structural feature, with substitutions at the 5-position influencing its interaction with protein binding pockets. nih.gov

Table 1: General Conformational Features of Carbamates and Oxindoles

| Structural Feature | Conformational Aspect | Influencing Factors |

| Carbamate C-N Bond | Restricted rotation leading to syn and anti conformers. nd.edu | Electronic nature of substituents, solvent polarity. rsc.org |

| Oxindole Ring | Generally planar, providing a rigid scaffold. nih.gov | Substituents at various positions can induce minor puckering. |

| Side Chain Orientation | The orientation of the ethyl carbamate relative to the oxindole ring. | Steric hindrance and electronic interactions with the oxindole core. |

Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. ucl.ac.be This approach is often employed to enhance potency, improve pharmacokinetic profiles, or reduce toxicity. The ethyl carbamate moiety in this compound can be a target for bioisosteric replacement to modulate its biological activity.

The carbamate group is often considered a bioisostere of the amide bond, offering increased metabolic stability. researchgate.net Consequently, other amide bond surrogates can be considered as replacements for the carbamate. Common bioisosteric replacements for carbamates and amides include ureas, sulfonamides, and various five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. researchgate.net These heterocycles can mimic the hydrogen bonding capabilities and the spatial arrangement of the original carbamate group.

For instance, the 1,2,4-oxadiazole (B8745197) ring is a well-known amide and ester bioisostere that can enhance metabolic stability and provide a rigid linker to orient substituents favorably for binding. researchgate.net The selection of a suitable bioisostere depends on the specific interactions the parent molecule makes with its biological target. If the NH group of the carbamate acts as a hydrogen bond donor, a replacement that preserves this capability, such as a urea (B33335) or certain triazoles, would be appropriate. If only the carbonyl oxygen is involved in hydrogen bonding as an acceptor, a wider range of heterocycles could be considered.

Table 2: Potential Bioisosteric Replacements for the Ethyl Carbamate Moiety

| Original Group | Bioisosteric Replacement | Rationale | Potential Advantages |

| Ethyl Carbamate | Urea | Mimics hydrogen bond donor/acceptor properties. | Can alter solubility and binding affinity. |

| Ethyl Carbamate | Sulfonamide | Maintains a tetrahedral geometry at the sulfur atom. | Can improve metabolic stability and pKa. |

| Ethyl Carbamate | 1,2,4-Oxadiazole | Acts as a rigid, planar linker and hydrogen bond acceptor. researchgate.net | Enhanced metabolic stability and defined geometry. researchgate.net |

| Ethyl Carbamate | 1,3,4-Oxadiazole | Another isomeric oxadiazole with different electronic distribution. | Can fine-tune electronic properties and binding interactions. |

| Ethyl Carbamate | 1,2,3-Triazole | Can act as a hydrogen bond acceptor and sometimes a weak donor. | Offers a stable, rigid linker with a distinct dipole moment. |

The rational design of derivatives of this compound would involve synthesizing a series of these bioisosteric analogs and evaluating their biological activity. This systematic approach, guided by the principles of conformational analysis and bioisosterism, is a powerful strategy for optimizing lead compounds in drug discovery.

Computational Chemistry and Molecular Modeling of Ethyl 2 Oxoindolin 5 Yl Carbamate

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. These simulations are crucial in structure-based drug design for elucidating binding modes and identifying key interactions that stabilize the ligand-protein complex.

Binding Mode Predictions for Target Interactions

While specific docking studies on Ethyl (2-oxoindolin-5-yl)carbamate are not extensively documented in publicly available research, studies on structurally related indolin-2-one derivatives provide a strong predictive framework for its potential binding modes. For instance, a series of indolin-2-one derivatives, including a carbamate-containing compound, have been investigated as inhibitors of Aurora B kinase, a key protein involved in cell division and a target in cancer therapy. whiterose.ac.uk

In these studies, the indolin-2-one scaffold consistently acts as a hinge-binder, a common motif in kinase inhibitors. whiterose.ac.uk It is predicted that the oxindole (B195798) core of this compound would similarly occupy the hinge region of a kinase active site. The ethyl carbamate (B1207046) moiety at the 5-position would likely extend into a solvent-exposed region or a nearby sub-pocket, where it could form additional interactions. The precise orientation would be dictated by the specific topology and amino acid composition of the target protein's binding site. For example, in the design of AMP-activated protein kinase (AMPK) inhibitors, substitutions at the 5-position of the oxindole ring were strategically designed to interact with specific residues like Asp159 and Lys47. nih.gov

Identification of Key Interacting Residues in Target Binding Sites

The stability of a ligand-protein complex is determined by a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Computational studies on indolin-2-one derivatives have successfully identified the key amino acid residues responsible for these interactions.

In the context of Aurora B kinase, docking simulations of a related carbamate derivative revealed the formation of crucial hydrogen bonds. whiterose.ac.uk The oxindole moiety is predicted to form two hydrogen bonds with the backbone of Alanine 173 and Glutamate 171 in the hinge region. whiterose.ac.uk It is highly probable that the core of this compound would engage in similar hydrogen bonding patterns with the hinge region of target kinases. The ethyl carbamate side chain, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, could further anchor the ligand within the binding site by interacting with nearby polar or charged residues.

| Interacting Residue | Interaction Type | Predicted for Related Indolin-2-one Derivatives |

| Alanine (e.g., Ala173) | Hydrogen Bond | Yes whiterose.ac.uk |

| Glutamate (e.g., Glu171) | Hydrogen Bond | Yes whiterose.ac.uk |

| Aspartate (e.g., Asp159) | Potential Interaction | Yes nih.gov |

| Lysine (e.g., Lys47) | Potential Interaction | Yes nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecules, capturing their motion and conformational changes over time. These simulations are instrumental in assessing the stability of a compound and its complex with a biological target.

Conformational Stability and Dynamics in Solution

MD simulations of this compound in an aqueous environment would reveal its conformational landscape. The flexibility of the ethyl carbamate side chain would be of particular interest, as its accessible conformations could influence its ability to adopt the optimal geometry for binding to a target. Such simulations can identify the most stable, low-energy conformations of the molecule in solution, providing a basis for selecting the starting conformation for docking studies.

Ligand-Target Complex Stability and Interaction Analysis

Once a ligand is docked into a protein's binding site, MD simulations are employed to assess the stability of the predicted complex. For this compound, an MD simulation of its complex with a putative target protein would monitor the ligand's position and orientation within the binding pocket over time. A stable complex would be characterized by minimal deviation of the ligand from its initial docked pose and the persistence of key intermolecular interactions.

Studies on other carbamate-containing inhibitors have utilized MD simulations to confirm the stability of the ligand-protein complex and to analyze the dynamics of the interactions. researchgate.net These simulations can reveal, for instance, the role of water molecules in mediating interactions between the ligand and the protein, and can provide a more accurate estimation of the binding free energy through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). acs.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. researchgate.net These methods can be used to calculate a variety of molecular properties that are relevant to drug design.

For this compound, DFT calculations could be used to:

Determine the optimized 3D geometry: This provides a highly accurate starting structure for docking and MD simulations.

Calculate the distribution of electron density: This helps in understanding the molecule's reactivity and its potential for forming different types of intermolecular interactions.

Predict spectroscopic properties: Calculated properties such as NMR chemical shifts can be compared with experimental data to confirm the compound's structure. researchgate.net

Analyze frontier molecular orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior and interactions with biological targets. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules like this compound. nih.gov By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), key reactivity descriptors can be determined.

The HOMO energy is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For oxindole derivatives, the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In this compound, the carbonyl group of the oxindole ring and the carbamate moiety are expected to be electron-rich regions (negative electrostatic potential), making them potential sites for hydrogen bonding and interactions with electrophiles. The aromatic ring and the N-H protons are likely to exhibit positive electrostatic potential, indicating their role as hydrogen bond donors.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The data in this table is illustrative and based on typical values for similar oxindole derivatives. Actual values would require specific DFT calculations for this molecule.

Energetic Landscape of Tautomeric Forms

Tautomerism, the interconversion of structural isomers, is a significant phenomenon for oxindole-containing compounds, as different tautomers can exhibit distinct biological activities and physicochemical properties. researchgate.netfrontiersin.org The 2-oxoindoline core of this compound can exist in at least two tautomeric forms: the lactam (keto) form and the lactim (enol) form.

The relative stability of these tautomers can be evaluated computationally by calculating their ground-state energies. frontiersin.org For most 2-oxindole derivatives in neutral form, the lactam tautomer is generally found to be more stable than the lactim form. researchgate.net The energetic difference between the tautomers can be influenced by the solvent environment, with polar solvents potentially stabilizing the more polar tautomer through hydrogen bonding.

Computational studies on similar heterocyclic systems, such as cytosine, have shown that the relative energies of tautomers are sensitive to the level of theory and basis set used in the calculations. asianjournalofphysics.com Therefore, accurate prediction of the tautomeric equilibrium for this compound would necessitate high-level quantum chemical calculations.

Table 2: Relative Energies of Tautomeric Forms of this compound (Illustrative Data)

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Lactam | 0.0 (Reference) | |

| Lactim | +5.8 |

Note: The data in this table is illustrative and based on the general observation that the lactam form is more stable in oxindole systems. The energy difference is a hypothetical value.

In Silico ADME Prediction (Non-Clinical)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction provides an early assessment of these properties, helping to identify potential liabilities and guide molecular design. researchgate.net

Permeability and Absorption Predictions

The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is crucial for its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption. nih.govrsc.org In silico models, often based on Quantitative Structure-Property Relationships (QSPR), can predict Caco-2 permeability based on molecular descriptors. rsc.orgmdpi.com

For this compound, key physicochemical properties influencing its permeability include its molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). mdpi.com Based on the general characteristics of oxindole and carbamate-containing molecules, it is anticipated to have moderate permeability. Some studies on substituted oxindoles have shown that they can possess good intestinal absorption. researchgate.netchemrxiv.org

Table 3: Predicted Permeability and Absorption Properties of this compound (Illustrative Data)

| Parameter | Predicted Value | Method |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | QSPR Model |

| Human Intestinal Absorption (%) | >80% | SwissADME |

| Blood-Brain Barrier (BBB) Permeation | Low | BOILED-Egg Model |

Note: The data in this table is illustrative and based on predictions for structurally related compounds. Actual values would require specific in silico modeling for this molecule.

Metabolic Stability Assessments

Metabolic stability is a key determinant of a drug's half-life and duration of action. The carbamate group, in particular, can be susceptible to hydrolysis by esterases in the liver. acs.orgnih.gov The metabolic fate of this compound is likely influenced by both the carbamate moiety and the oxindole core.

In silico methods can predict metabolic stability by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and other metabolic enzymes. researchgate.net For this compound, the ethyl ester of the carbamate is a potential site for hydrolysis. nih.gov The oxindole ring can also undergo oxidation at various positions. The stability of carbamates can vary significantly based on the nature of the alcohol and amine substituents. acs.orgnih.gov

Table 4: Predicted Metabolic Stability of this compound (Illustrative Data)

| Parameter | Prediction | Significance |

| Primary Metabolic Route | Esterase-mediated hydrolysis of the ethyl carbamate | Potential for rapid clearance |

| CYP450 Inhibition | Potential inhibitor of CYP1A2, CYP2C19, CYP2C9 | Risk of drug-drug interactions |

| Microsomal Stability | Medium | Moderate in vitro half-life expected |

Note: The data in this table is illustrative and based on general knowledge of carbamate metabolism and in silico predictions for similar structures. researchgate.netnih.gov Specific predictions would require dedicated software and analysis.

Advanced Methodologies in the Pre Clinical Evaluation of Ethyl 2 Oxoindolin 5 Yl Carbamate

High-Throughput Screening (HTS) in Target Discovery and Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. indigobiosciences.com This automated process is crucial for identifying initial "hits" from which more potent and selective lead compounds can be developed. thieme-connect.com For a novel compound like Ethyl (2-oxoindolin-5-yl)carbamate, HTS would be the first step to identify its potential biological targets.

The process involves assaying the compound against a panel of targets, often in a miniaturized format using 96- or 384-well plates to maximize throughput. thieme-connect.com These assays can be either biochemical, using purified proteins, or cell-based, to assess the compound's effect in a more physiologically relevant context. For instance, a library of 2-oxoindoline derivatives could be screened against a panel of protein kinases, which are common targets for this class of compounds, to identify potential inhibitory activity. nih.gov

The results of an HTS campaign are typically expressed as the percent inhibition of a biological process or the IC50 value, which is the concentration of the inhibitor required to reduce the activity of a biological target by 50%. The data below illustrates a hypothetical HTS result for a series of 2-oxoindoline compounds against a panel of cancer cell lines, a common approach to identify compounds with anti-proliferative activity. nih.gov

| Compound | Leukemia (GI50, µM) | Colon Cancer (GI50, µM) | Prostate Cancer (GI50, µM) |

|---|---|---|---|

| Compound A | 5.21 | 7.89 | >10 |

| Compound B | 2.15 | 3.45 | 6.80 |

| Compound C (Sunitinib) | 1.50 | 2.10 | 4.50 |

| This compound (Hypothetical) | 4.75 | 6.20 | 8.90 |

Biophysical Characterization of Target Interactions

Once a potential target is identified through HTS, biophysical techniques are employed to characterize the direct interaction between the compound and the target protein. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics, which are crucial for lead optimization.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding interactions in solution. harvard.edu It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. sciengine.com

In a typical ITC experiment, a solution of the compound, such as a 2-oxoindoline derivative, is titrated into a solution containing the target protein. nih.gov The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The shape of the resulting isotherm provides the binding parameters. For example, the binding of various 2-oxoindole-based kinase inhibitors to their target kinases has been characterized using ITC, confirming a direct interaction and providing valuable thermodynamic information. nih.govresearchgate.net

| Compound | Target Kinase | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) |

|---|---|---|---|---|---|

| MRT68921 | ULK1 | 3.4 | -9.8 | -1.8 | 1.1 |

| Hesperadin | ULK2 | 160 | -7.5 | -1.7 | 0.9 |

| This compound (Hypothetical) | Kinase X | 75 | -8.2 | -1.5 | 1.0 |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. nih.gov It provides kinetic data on the association (kon) and dissociation (koff) rates of a binding event, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound of interest is flowed over the surface. nih.gov Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram provides a real-time profile of the binding interaction. SPR is widely used in drug discovery for hit validation, fragment screening, and lead optimization. For instance, SPR has been used to characterize the binding of various small molecules, including those with an oxindole (B195798) core, to their protein targets. researchgate.net

| Compound | Target Protein | kon (1/Ms) | koff (1/s) | KD (nM) |

|---|---|---|---|---|

| Compound D | Protein Y | 1.2 x 105 | 2.5 x 10-4 | 2.1 |

| Compound E | Protein Y | 3.4 x 104 | 8.1 x 10-4 | 23.8 |

| This compound (Hypothetical) | Protein Y | 5.6 x 104 | 4.2 x 10-4 | 7.5 |

Target Validation in Cellular Systems

Following biophysical characterization, it is essential to validate the biological target in a cellular context to ensure that the observed molecular interaction translates into a functional cellular response.

Gene Knockdown/Knockout Studies to Confirm Target Engagement

Gene knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) techniques are powerful tools for target validation. nih.gov By reducing or eliminating the expression of the putative target protein, researchers can determine if the cellular effects of the compound are indeed mediated by that target. If the compound's activity is diminished or abolished in cells lacking the target protein, it provides strong evidence for on-target engagement.

For a compound like this compound, if it is hypothesized to inhibit a specific kinase, one could compare its effect on the proliferation of cancer cells with normal expression of the kinase to cells where the kinase has been knocked down. A significant reduction in the compound's anti-proliferative effect in the knockdown cells would validate the kinase as the primary target.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are versatile tools for monitoring the activity of specific signaling pathways in cells. indigobiosciences.comthermofisher.com These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) whose expression is driven by a promoter that is responsive to a specific transcription factor or signaling pathway. promega.de

If this compound is believed to inhibit a pathway, a reporter gene assay can be used to quantify this inhibition. For example, if the compound targets a kinase in the NF-κB signaling pathway, a reporter construct containing an NF-κB response element upstream of the luciferase gene can be used. Inhibition of the pathway by the compound would lead to a decrease in luciferase expression, which can be easily measured. These assays are amenable to high-throughput formats and are invaluable for characterizing the mechanism of action of new compounds. qiagen.com

| Compound | Concentration (µM) | Pathway Activity (% of Control) |

|---|---|---|

| Compound F | 0.1 | 85.2 |

| 1 | 45.6 | |

| 10 | 12.3 | |

| This compound (Hypothetical) | 0.1 | 92.1 |

| 1 | 63.4 | |

| 10 | 25.8 |

Proteomic and Metabolomic Profiling (Non-Clinical Cell-Based or Animal Models)

Scientific literature dedicated to the proteomic and metabolomic profiling of this compound in cell-based or animal models could not be identified. While research exists for other molecules within the substituted oxindole class, the specific effects of this compound on the proteome and metabolome remain uncharacterized in publicly available studies.

Emerging Research Applications of Ethyl 2 Oxoindolin 5 Yl Carbamate

Development as a Chemical Probe for Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems. The development of selective and potent probes is crucial for understanding protein function and validating new drug targets. The oxindole (B195798) core is present in various kinase inhibitors, and its derivatives are actively being explored as chemical tools. For instance, certain substituted oxindoles have been identified as potent and selective inhibitors of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis nih.gov. While compounds like dorsomorphin (B1670891) (Compound C) have been widely used as AMPK inhibitors in biological research, they often suffer from a lack of selectivity, inhibiting other kinases and leading to potential misinterpretation of experimental results nih.gov.

This highlights the need for more refined chemical probes. The structure of Ethyl (2-oxoindolin-5-yl)carbamate, featuring the oxindole core, presents an opportunity for development into a more specific probe. By systematically modifying its substituents, researchers can optimize its binding affinity and selectivity for a particular biological target. The carbamate (B1207046) group, for example, can form key hydrogen bonds within a protein's binding site, a feature exploited in the design of inhibitors for enzymes like fatty acid amide hydrolase (FAAH), which is a target for neurodegenerative diseases researchgate.net. The ultimate goal is to create a tool compound that allows for the precise interrogation of a single biological pathway, thereby contributing to a clearer understanding of its role in health and disease.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug development. nih.govopenaccessjournals.com FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments" (typically with a molecular weight of less than 300 Daltons), to identify those that bind weakly but efficiently to a biological target. openaccessjournals.comdtu.dk These initial fragment hits then serve as starting points for building more potent and selective drug candidates through chemical elaboration. openaccessjournals.comnih.gov

The core structure of this compound is well-suited for inclusion in FBDD libraries. Its relatively small and rigid oxindole scaffold provides a solid anchor point for binding to a protein, while the attached ethyl carbamate group offers a vector for chemical modification. The value of such fragments is that they can explore chemical space more effectively than larger, more complex molecules, often resulting in higher hit rates and lead compounds with better physicochemical properties. dtu.dk A successful FBDD campaign, for example, started with a micromolar fragment hit and, through structure-guided optimization, led to the discovery of a potent and selective clinical candidate for the inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) nih.gov.

Table 1: Comparison of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |

|---|---|---|

| Compound Size | Large, drug-like molecules (MW > 300 Da) | Small "fragments" (MW < 300 Da) openaccessjournals.comdtu.dk |

| Binding Affinity | High affinity (nM to low µM) | Low affinity (µM to mM) openaccessjournals.com |

| Hit Rate | Typically low (< 0.1%) | Typically higher (0.1% to 10%) dtu.dk |

| Library Size | Very large (100,000s to millions) | Smaller, more focused (1,000s) openaccessjournals.com |

| Lead Quality | Can have complex structures and poor physicochemical properties | Leads often have better properties (e.g., lipophilic efficiency) nih.gov |

| Methodology | Primarily activity-based assays | Requires sensitive biophysical techniques (e.g., NMR, X-ray crystallography) openaccessjournals.com |

Use in High-Content Imaging and Phenotypic Profiling Libraries

High-content imaging (HCI) and phenotypic screening are powerful techniques that assess the effects of chemical compounds on whole cells, providing a wealth of information about a compound's biological activity. Instead of testing for activity against a single, isolated protein, libraries of compounds are applied to cells, and sophisticated automated microscopy and image analysis are used to detect changes in cellular morphology, protein localization, cell proliferation, and other phenotypic markers.

The oxindole scaffold is a common feature in compound libraries designed for such screening. For example, in preclinical research on inhibitors of Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), an oncogene implicated in colorectal cancer, high-content imaging was used to assess the phenotypic effects of small molecule inhibitors. google.com These studies measured critical cancer-related phenotypes such as the inhibition of colony formation in a dose-dependent manner. google.com Compounds containing scaffolds related to this compound can be incorporated into these libraries to screen for a desired cellular outcome, such as the induction of apoptosis or the reversal of a disease-specific phenotype. This approach can uncover novel mechanisms of action and identify promising therapeutic candidates without prior knowledge of their specific molecular target.

Table 2: Phenotypic Data from High-Content Screening of CHD1L Inhibitors

| Assay | Finding | Reference |

|---|---|---|

| Clonogenic Colony Formation | CHD1L inhibitors effectively inhibited colony formation in a low micromolar to nanomolar range in SW620 and HCT116 cancer cells. | google.com |

| TCF-Transcription Inhibition | Inhibition of TCF-transcription by CHD1L inhibitors was observed to be dose-dependent in the 1 to 50 μM range. | google.com |

| Epithelial-Mesenchymal Transition (EMT) | Inhibitors were shown to prevent CHD1L-mediated TCF-transcription, which in turn inhibits EMT and induces Mesenchymal-Epithelial Transition (MET). | google.com |

Contribution to Understanding Disease Mechanisms in Pre-Clinical Research

In preclinical research, derivatives of the 2-oxoindole core have been instrumental in probing the mechanisms of various diseases, particularly in oncology and neurodegeneration.

In cancer research, substituted oxindoles have been investigated as multi-target agents. A recent study developed a series of new heterocyclic compounds, including some with a 2-oxoindoline scaffold, and evaluated them as anti-colon cancer agents. nih.gov These compounds were tested for their ability to inhibit key metabolic enzymes involved in cancer progression, such as PDK-1 and LDHA, and for their cytotoxic effects on colon carcinoma cell lines. nih.gov One of the most active compounds was found to induce cell cycle arrest and promote apoptosis by increasing reactive oxygen species (ROS) generation and disrupting the mitochondrial membrane potential. nih.gov Similarly, research into inhibitors of the oncogene CHD1L, which features related structural motifs, has shown that these molecules can inhibit tumor growth by impacting key signaling pathways that control cell invasion and metastasis. google.com

The carbamate moiety, as seen in this compound, is also of significant interest in drug design. In the context of neurodegenerative conditions like Alzheimer's disease, carbamates have been designed as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and cholinesterases. researchgate.net Inhibition of FAAH is considered a promising strategy due to the neuroprotective effects of its substrate, anandamide. researchgate.net A study focusing on new carbamate inhibitors found that specific structural features, such as the linker between the carbamate and an aromatic ring, were crucial for potent, multi-target activity against FAAH, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) researchgate.net.

Table 3: Inhibitory Activity of a Multi-Target Carbamate Analog (Compound 3i)

| Target Enzyme | IC₅₀ (µM) |

|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | 0.83 ± 0.03 |

| Acetylcholinesterase (AChE) | 0.39 ± 0.02 |

| Butyrylcholinesterase (BuChE) | 1.8 ± 3.2 |

Data from a study on quinolinone-based carbamates designed for Alzheimer's disease, demonstrating the potential of the carbamate functional group in enzyme inhibition. researchgate.net

Through these diverse preclinical applications, the chemical class to which this compound belongs continues to contribute significantly to the understanding of complex disease mechanisms and the discovery of potential new therapies.

Future Perspectives and Unexplored Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-aminoindolin-2-one derivatives, the precursor to Ethyl (2-oxoindolin-5-yl)carbamate, typically involves multi-step processes such as the nitration of an indolinone core followed by a reduction to install the key amino group. While established, these conventional methods can present challenges regarding scalability, yield, and the use of harsh reagents. Future research must prioritize the development of more robust, efficient, and environmentally benign synthetic pathways.

Key areas for exploration include:

Catalytic Methods: Investigating novel transition-metal-catalyzed C-N bond-forming reactions could provide a more direct route to the 5-aminoindolinone precursor, potentially reducing the number of synthetic steps.

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, reproducibility, and scalability. This technology allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing reaction times.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the amination of the indolinone ring or the formation of the carbamate (B1207046), could provide a highly selective and green alternative to traditional chemical methods.

Microwave-Assisted Synthesis: This technique has the potential to dramatically accelerate reaction times and improve yields for key condensation and cyclization steps involved in forming the indolinone scaffold.

Improving the synthesis is crucial for enabling extensive medicinal chemistry programs and producing sufficient quantities of the compound and its analogs for comprehensive biological evaluation. acs.org

Identification of Additional Biological Targets and Mechanisms

The indolinone scaffold is famously associated with the inhibition of protein kinases, enzymes that are central to cellular signaling and are frequently dysregulated in diseases like cancer. benthamdirect.com Marketed drugs such as Sunitinib, an indolinone derivative, are multi-targeted kinase inhibitors that act on receptors like VEGFR and PDGFR. ekb.egmdpi.com However, the biological targets of this compound remain largely uncharacterized.

Future research should embark on a systematic and unbiased screening campaign to identify its molecular targets. This could involve:

Broad Kinase Profiling: Testing the compound against a comprehensive panel of human kinases to determine its inhibitory activity and selectivity profile. researchgate.net The indolinone class has shown activity against a wide range of kinases beyond the typical receptor tyrosine kinases (RTKs), including Cyclin-Dependent Kinases (CDKs), Leucine-rich repeat kinase 2 (LRRK2), and AMP-activated protein kinase (AMPK). researchgate.netmdpi.comnih.gov

Phenotypic Screening: Utilizing cell-based assays to identify a biological effect (e.g., anti-proliferative, anti-inflammatory) and subsequently using chemoproteomics or other target deconvolution methods to identify the protein(s) responsible for that effect. nih.gov

Exploring Non-Kinase Targets: The structural versatility of indolinones suggests they may interact with other important enzyme classes. For instance, different derivatives have been investigated as inhibitors of bromodomain protein 4 (BRD4) and indoleamine 2,3-dioxygenase 1 (IDO1), both of which are significant targets in oncology and immunology. bohrium.comnih.gov

The ethyl carbamate moiety can influence binding through hydrogen bonding or by acting as a prodrug handle, potentially conferring a unique target profile compared to other 5-substituted indolinones. nih.govnih.gov

Table 1: Potential Biological Target Classes for Indolinone Scaffolds

| Target Class | Specific Examples | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | VEGFR, PDGFR, IGF-1R, c-KIT, EphA2 | Cancer | ekb.egnih.govnih.gov |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4 | Cancer | mdpi.com |

| Non-receptor Tyrosine Kinases | LRRK2 | Parkinson's Disease | researchgate.net |

| Serine/Threonine Kinases | AMPK, Aurora B | Cancer, Metabolic Disease | nih.govwhiterose.ac.uk |

| Bromodomains | BRD4 | Cancer | bohrium.com |

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways, making drugs that can modulate several targets simultaneously—a concept known as polypharmacology—highly desirable. mdpi.com The indolinone scaffold is a quintessential example of a framework suited for developing multi-targeted agents. nih.govnih.gov Sunitinib and Sorafenib, for example, owe their clinical efficacy to their ability to inhibit multiple kinases involved in tumor growth and angiogenesis. nih.govnih.gov

Future investigations into this compound should embrace this strategy by:

Characterizing Off-Target Effects: Instead of viewing off-target activities as solely undesirable, they should be systematically characterized. A carefully selected profile of secondary targets could lead to synergistic therapeutic effects or help overcome drug resistance.

Rational Design of Multi-Target Ligands: Using the compound as a chemical starting point, derivatives can be designed to intentionally engage a specific combination of targets. For example, chemists could aim to create dual inhibitors of a receptor tyrosine kinase and a downstream signaling protein, or a kinase and a protein involved in apoptosis or cell cycle regulation. The carbamate functional group provides a synthetically accessible handle for modifications designed to optimize binding at multiple target sites. nih.gov

Systems Biology Approaches: Integrating screening data with systems-level understanding of disease pathways can help predict which combinations of targets are most likely to yield a beneficial therapeutic outcome, guiding the design of next-generation multi-targeting compounds.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.orgnih.gov These computational tools can be powerfully integrated into the research pipeline for this compound.

Potential applications include:

Target Prediction and Validation: AI models trained on vast biological datasets can predict the most likely biological targets for the compound, helping to prioritize experimental validation efforts.